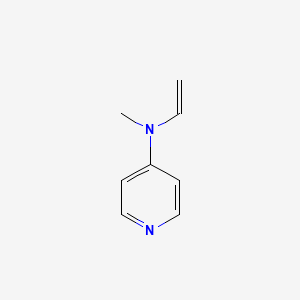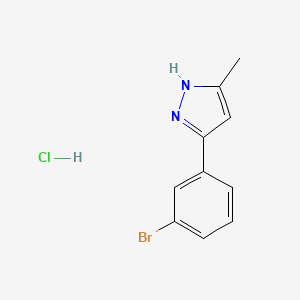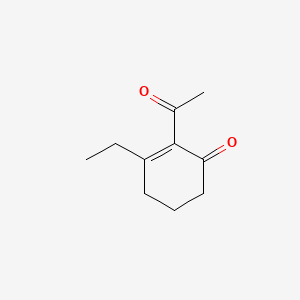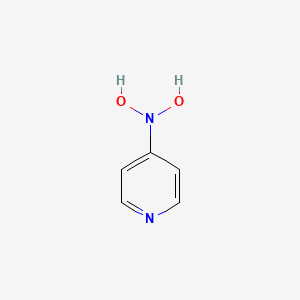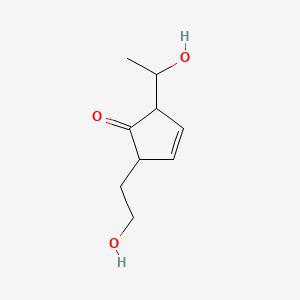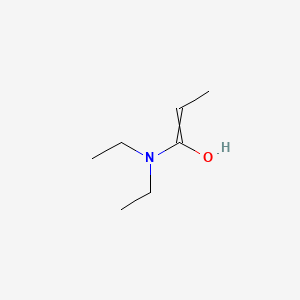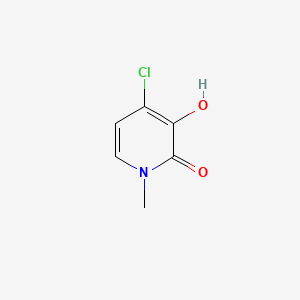
4-Chloro-3-hydroxy-1-methylpyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-hydroxy-1-methylpyridin-2-one is a heterocyclic compound with a pyridine ring substituted with a chlorine atom, a hydroxyl group, and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-hydroxy-1-methylpyridin-2-one typically involves the chlorination of 3-hydroxy-1-methylpyridin-2-one. One common method is the reaction of 3-hydroxy-1-methylpyridin-2-one with thionyl chloride (SOCl₂) under reflux conditions. This reaction results in the substitution of the hydroxyl group with a chlorine atom, forming this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
4-Chloro-3-hydroxy-1-methylpyridin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The chlorine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of 4-chloro-3-oxo-1-methylpyridin-2-one.
Reduction: Formation of 3-hydroxy-1-methylpyridin-2-one.
Substitution: Formation of 4-substituted derivatives, such as 4-amino-3-hydroxy-1-methylpyridin-2-one.
科学研究应用
4-Chloro-3-hydroxy-1-methylpyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal ions.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 4-Chloro-3-hydroxy-1-methylpyridin-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s hydroxyl and chlorine substituents play a crucial role in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-Chloro-3-methoxy-2-methylpyridine: Similar structure but with a methoxy group instead of a hydroxyl group.
4-Chloro-3-hydroxy-2-methylpyridine: Similar structure but with a different position of the methyl group.
4-Chloro-3-hydroxy-1-ethylpyridin-2-one: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
4-Chloro-3-hydroxy-1-methylpyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of a chlorine atom, a hydroxyl group, and a methyl group on the pyridine ring makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C6H6ClNO2 |
|---|---|
分子量 |
159.57 g/mol |
IUPAC 名称 |
4-chloro-3-hydroxy-1-methylpyridin-2-one |
InChI |
InChI=1S/C6H6ClNO2/c1-8-3-2-4(7)5(9)6(8)10/h2-3,9H,1H3 |
InChI 键 |
OWNKZQMDQKLEGM-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC(=C(C1=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,8aS,8bR)-1-[(1R)-1-hydroxyethyl]-5-methoxy-2-oxo-5,6,7,8,8a,8b-hexahydro-1H-azeto[1,2-b]isoindole-4-carboxylic acid](/img/structure/B13837010.png)
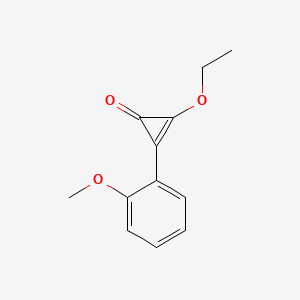
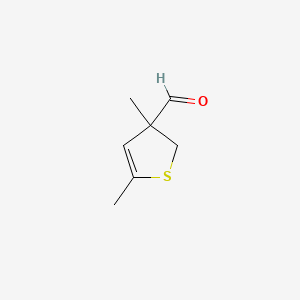


![4-Hydroxy-3-[2-hydroxy-3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one](/img/structure/B13837040.png)
